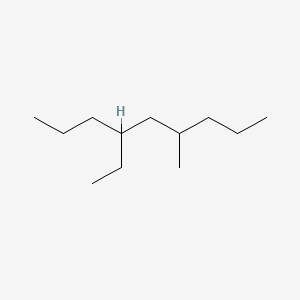
4-Ethyl-6-methylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methylnonane is an organic compound classified as an alkane. It has the molecular formula C12H26 and is part of the larger family of hydrocarbons. This compound is characterized by its structure, which includes a nonane backbone with ethyl and methyl substituents at the fourth and sixth positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylnonane typically involves the alkylation of a nonane derivative. One common method is the Friedel-Crafts alkylation, where nonane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methylnonane, being an alkane, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts such as zeolites.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
4-Ethyl-6-methylnonane finds applications in various fields:
Chemistry: Used as a reference compound in the study of alkane reactivity and properties.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its role as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
As an alkane, 4-ethyl-6-methylnonane does not exhibit specific biological activity. Its effects are primarily physical, such as solubilizing hydrophobic compounds or altering membrane fluidity. The compound interacts with other molecules through van der Waals forces and hydrophobic interactions.
Comparison with Similar Compounds
- 4-Ethyl-4-methylnonane
- 4-Ethyl-5-methylnonane
- 4-Ethyl-7-methylnonane
Comparison: 4-Ethyl-6-methylnonane is unique due to the specific positioning of its ethyl and methyl groups, which can influence its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity patterns in halogenation and cracking reactions .
Properties
CAS No. |
62184-47-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-6-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-11(4)10-12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
SULZKBWLMOBACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















